2-{3-[2-(3,4-Dihydroxyphenyl)ethenyl]-5-hydroxyphenoxy}-6-(hydroxymethyl)oxane-3,4,5-triol
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Overview
Description
Astringin is a naturally occurring stilbenoid, specifically the 3-β-D-glucoside of piceatannol. It is predominantly found in the bark of Picea sitchensis (Sitka spruce) and Picea abies (Norway spruce) . This compound is known for its antioxidant properties and has been studied for its potential health benefits, including its role in reducing oxidative stress and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Astringin can be synthesized through the biosynthesis pathway of stilbenes in plants. The initial step involves the condensation of p-coumaroyl-coenzyme A and three molecules of malonyl-coenzyme A to yield resveratrol. This is followed by hydroxylation, O-methylation, and O-glucosylation to produce astringin .
Industrial Production Methods: Industrial production of astringin typically involves extraction from natural sources such as the bark of Picea sitchensis and Picea abies. The extraction process includes grinding the bark, followed by solvent extraction and purification steps to isolate astringin .
Chemical Reactions Analysis
Types of Reactions: Astringin undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Astringin can be oxidized using reagents like hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions often involve nucleophilic reagents under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of astringin can lead to the formation of quinones, while reduction can yield dihydro derivatives .
Scientific Research Applications
Mechanism of Action
Astringin exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reduces oxidative stress in cells. The compound also inhibits the PI3K/AKT/NF-κB pathway, which is involved in the production of inflammatory cytokines such as TNF-α, IL-1β, and IL-6 . This dual action of reducing oxidative stress and inflammation makes astringin a potent protective agent in various biological systems.
Comparison with Similar Compounds
Astringin is part of the stilbenoid family, which includes other compounds such as resveratrol, piceatannol, and isorhapontin .
Resveratrol: Known for its antioxidant and anti-inflammatory properties, resveratrol is widely studied for its potential health benefits, including cardiovascular protection and anti-aging effects.
Piceatannol: Similar to astringin, piceatannol has strong antioxidant properties and is studied for its role in cancer prevention and treatment.
Astringin stands out due to its specific glucoside structure, which may influence its solubility and bioavailability compared to other stilbenoids .
Properties
IUPAC Name |
2-[3-[2-(3,4-dihydroxyphenyl)ethenyl]-5-hydroxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O9/c21-9-16-17(25)18(26)19(27)20(29-16)28-13-6-11(5-12(22)8-13)2-1-10-3-4-14(23)15(24)7-10/h1-8,16-27H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PERPNFLGJXUDDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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